REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(N(C(C)C)C(C)C)C.[NH2:18][C:19]1[CH:20]=[C:21]([CH:26]=[CH:27][CH:28]=1)[C:22]([NH:24][CH3:25])=[O:23].ClC1C=CN=NN=1.[NH2:36][CH2:37][CH2:38][CH2:39][OH:40]>CN(C=O)C>[OH:40][CH2:39][CH2:38][CH2:37][NH:36][C:2]1[N:3]=[CH:4][N:5]=[C:6]([NH:18][C:19]2[CH:20]=[C:21]([CH:26]=[CH:27][CH:28]=2)[C:22]([NH:24][CH3:25])=[O:23])[N:7]=1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=N1)Cl
|
Name
|
|
Quantity
|
1048 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
6670 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)NC)C=CC1
|
Name
|
chloro-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NN=NC=C1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 h at 0° C. at which time LC-MS
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
TEMPERATURE
|
Details
|
warm slowly to RT over 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Solids had precipitated out of the solution
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water, and very little methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCNC1=NC(=NC=N1)NC=1C=C(C(=O)NC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.707 mmol | |
AMOUNT: MASS | 516 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |